5-Chloro-4-phenyl-3H-1,2-dithiol-3-one
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Overview
Description
RWJ-3981 is a cyclic disulfide compound that has been identified as a potent inhibitor of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes the first committed step in bacterial cell wall biosynthesis, making it a crucial target for antibacterial drug development .
Preparation Methods
Industrial Production Methods: Industrial production methods for RWJ-3981 are not well-documented. Given its potential as a pharmaceutical compound, large-scale synthesis would likely involve optimization of the synthetic route to ensure high yield and purity, as well as adherence to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions: RWJ-3981 primarily undergoes reactions typical of cyclic disulfides, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Cleavage of the disulfide bond to yield thiols.
Substitution: Reaction with nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
RWJ-3981 has several scientific research applications, particularly in the field of antibacterial drug development:
Mechanism of Action
RWJ-3981 exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes the transfer of enolpyruvate from phosphoenolpyruvate to uridine diphospho-N-acetylglucosamine, a critical step in bacterial cell wall biosynthesis. RWJ-3981 binds to the active site of MurA, preventing the enzyme from catalyzing this reaction and thereby inhibiting bacterial cell wall synthesis .
Comparison with Similar Compounds
Fosfomycin: A known MurA inhibitor with a different mechanism of action.
RWJ-110192: A pyrazolopyrimidine analog with lower potency compared to RWJ-3981.
RWJ-140998: A purine analog with distinct structural features.
Properties
CAS No. |
2425-05-0 |
---|---|
Molecular Formula |
C9H5ClOS2 |
Molecular Weight |
228.7 g/mol |
IUPAC Name |
5-chloro-4-phenyldithiol-3-one |
InChI |
InChI=1S/C9H5ClOS2/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
BWTGFYQZOUAOQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SSC2=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SSC2=O)Cl |
Key on ui other cas no. |
2425-05-0 |
Synonyms |
RWJ-3981 |
Origin of Product |
United States |
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